molecular formula C20H33N3O2 B247060 1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine

1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine

Cat. No. B247060
M. Wt: 347.5 g/mol
InChI Key: IEZWDEBKNJGRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine, commonly known as 2C-E, is a synthetic psychedelic drug. It belongs to the phenethylamine family and has been used for research purposes due to its unique properties.

Mechanism of Action

2C-E acts as a partial agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. It also affects other serotonin receptors, such as 5-HT2C and 5-HT1A. The exact mechanism of action of 2C-E is not fully understood, but it is believed to alter the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
2C-E has been found to have powerful psychedelic effects, including altered perception, enhanced mood, and changes in cognition. It has also been shown to increase heart rate and blood pressure, which can be dangerous at high doses. Other physiological effects of 2C-E include dilated pupils, sweating, and tremors.

Advantages and Limitations for Lab Experiments

The advantages of using 2C-E in lab experiments include its potent psychedelic effects and its ability to selectively target serotonin receptors. However, the limitations of using 2C-E include its potential for toxicity at high doses and the lack of research on its long-term effects.

Future Directions

Future research on 2C-E could focus on its potential therapeutic applications, such as its use in treating depression or anxiety. Additionally, more research is needed to understand the long-term effects of the drug and its potential for addiction. Finally, further investigation into the mechanism of action of 2C-E could lead to the development of new treatments for psychiatric disorders.

Synthesis Methods

2C-E is synthesized from 2,5-dimethoxybenzaldehyde, piperonal, and nitroethane. The process involves the reduction of nitroethane to ethylamine, followed by the condensation of 2,5-dimethoxybenzaldehyde and piperonal with ethylamine. The resulting product is then reduced to yield 2C-E.

Scientific Research Applications

2C-E has been used in scientific research to study its effects on the human brain. It has been found to have potent psychedelic effects and has been used to investigate the role of serotonin receptors in the brain. Additionally, 2C-E has been used to study the effects of psychedelics on mood, perception, and cognition.

properties

Molecular Formula

C20H33N3O2

Molecular Weight

347.5 g/mol

IUPAC Name

1-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]-4-ethylpiperazine

InChI

InChI=1S/C20H33N3O2/c1-4-21-11-13-23(14-12-21)18-7-9-22(10-8-18)16-17-15-19(24-2)5-6-20(17)25-3/h5-6,15,18H,4,7-14,16H2,1-3H3

InChI Key

IEZWDEBKNJGRDK-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)OC)OC

Canonical SMILES

CCN1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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